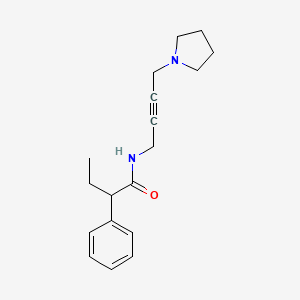

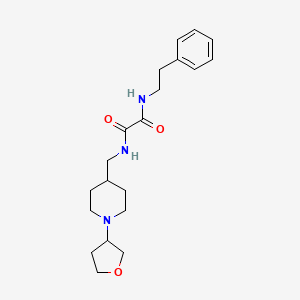

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

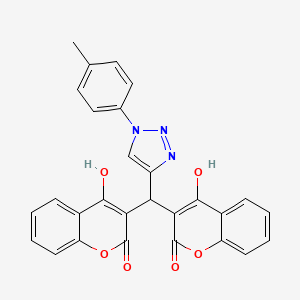

Descripción general

Descripción

The compound “2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is characterized by sp3 hybridization and non-planarity, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. The pyrrolidine ring, for example, can undergo various reactions such as oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the pyrrolidine ring could affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide and its derivatives have been extensively studied for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a new series of compounds, including ones similar to 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide. These compounds were tested for anticonvulsant activity using various preclinical seizure models. The study found that certain compounds, like compound 11, displayed a broad spectrum of activity and a favorable safety profile, outperforming some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

CB2 Cannabinoid Receptor Agonism

Research by Chu et al. (2009) explored the modification of compounds similar to 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide, resulting in novel pyridine derivatives. These derivatives were identified as potent and selective agonists of the CB2 cannabinoid receptor. The study highlighted the potential of these compounds in providing in vivo efficacy in a rat model of neuropathic pain (Chu et al., 2009).

Pharmacokinetics and Miscibility in IV Administration

A study on Brivaracetam, a structurally similar compound to 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide, by Couvrat et al. (2016) focused on its behavior in IV administration. The research showed how sodium chloride affects the expansion of a liquid-liquid miscibility gap in the active pharmaceutical ingredient (API)/water system. This study is crucial for understanding the safe IV injection parameters for such compounds (Couvrat et al., 2016).

Binding Site Identification

Fuks et al. (2003) conducted a study on levetiracetam, a compound related to 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide. They synthesized a photoaffinity label to map the binding site of levetiracetam in the brain. This study is significant for understanding the molecular interactions and site-specific actions of similar compounds in the brain (Fuks et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been found to interact with a variety of targets, including various receptors and enzymes .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space and interact with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been found to act as antagonists of various receptors and to inhibit a wide range of enzymes . The exact downstream effects would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have significant biological activity, potentially leading to changes in cellular processes depending on its specific targets .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of chemical compounds

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-17(16-10-4-3-5-11-16)18(21)19-12-6-7-13-20-14-8-9-15-20/h3-5,10-11,17H,2,8-9,12-15H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRJJPZXWICWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)